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Compound of Interest

Compound Name: 3-O-Methyltirotundin

Cat. No.: B15130195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-O-Methyltirotundin is a sesquiterpenoid compound isolated from Tithonia diversifolia, a

plant with a history of use in traditional medicine for treating inflammatory conditions.[1] As a

derivative of tirotundin, it belongs to the class of sesquiterpene lactones, which are known for

their diverse biological activities, including anti-inflammatory and anticancer properties.[2][3]

These activities are often attributed to their ability to modulate key signaling pathways involved

in inflammation and cell growth. This document provides an overview of the potential

applications of 3-O-Methyltirotundin in drug discovery and development, along with detailed

protocols for its evaluation.
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Property Value Source

CAS Number 1021945-29-8 N/A

Molecular Formula C₂₀H₂₈O₅ N/A

Molecular Weight 364.43 g/mol N/A

Class Sesquiterpenoids N/A

Source Tithonia diversifolia N/A

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

N/A

Potential Therapeutic Applications
Anti-inflammatory Activity
Sesquiterpene lactones isolated from Tithonia diversifolia, including the parent compound

tirotundin, have demonstrated significant anti-inflammatory activity.[1] The primary mechanism

of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] By

preventing the degradation of IκB-α and IκB-β, these compounds block the activation of NF-κB,

a key transcription factor that regulates the expression of pro-inflammatory mediators.

Quantitative Data for Related Sesquiterpene Lactones from Tithonia diversifolia

While specific quantitative data for 3-O-Methyltirotundin is not readily available in the

literature, the following table summarizes the activity of related compounds, providing a

benchmark for its potential efficacy.
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Compound Assay Cell Line Target
IC₅₀ /
Activity

Source

Tirotundin
NF-κB

Inhibition
Jurkat T cells

NF-κB

activation

Inhibition

observed

Diversifolin
NF-κB

Inhibition
Jurkat T cells

NF-κB

activation

Inhibition

observed

Diversifolin

methyl ether

NF-κB

Inhibition
Jurkat T cells

NF-κB

activation

Inhibition

observed

Anticancer Activity
Several sesquiterpenoids from Tithonia diversifolia have been evaluated for their potential as

cancer chemopreventive agents. These compounds have shown antiproliferative activity

against various cancer cell lines and the ability to induce cellular differentiation. The anticancer

effects of sesquiterpene lactones are often linked to their ability to induce apoptosis and inhibit

key survival pathways, including the NF-κB pathway, which is also implicated in cancer

progression.

Antiproliferative Activity of Sesquiterpenoids from Tithonia diversifolia
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Compound Cell Line Activity Source

Tagitinin C
Col2 (human colon

cancer)

Significant

antiproliferative

activity

1β,2α-epoxytagitinin C
Col2 (human colon

cancer)

Significant

antiproliferative

activity

Tithofolinolide

HL-60 (human

promyelocytic

leukemia)

Induced cellular

differentiation

3β-acetoxy-8β-

isobutyryloxyreynosin

HL-60 (human

promyelocytic

leukemia)

Induced cellular

differentiation

4α,10α-dihydroxy-3-

oxo-8β-

isobutyryloxyguaia-

11(13)-en-12,6α-olide

HL-60 (human

promyelocytic

leukemia)

Induced cellular

differentiation

3β-acetoxy-8β-

isobutyryloxyreynosin

Mouse Mammary

Organ Culture

63.0% inhibition of

preneoplastic lesions

at 10 µg/mL

Experimental Protocols
In Vitro Anti-inflammatory Activity Assay: NF-κB
Reporter Gene Assay
This protocol is designed to assess the inhibitory effect of 3-O-Methyltirotundin on the NF-κB

signaling pathway.

a. Cell Culture and Transfection:

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Seed cells in 24-well plates at a density of 5 x 10⁴ cells/well.

After 24 hours, transfect the cells with an NF-κB-luciferase reporter plasmid and a β-

galactosidase expression plasmid (for normalization) using a suitable transfection reagent

according to the manufacturer's instructions.

b. Compound Treatment and Stimulation:

After 24 hours of transfection, replace the medium with fresh medium containing various

concentrations of 3-O-Methyltirotundin (e.g., 0.1, 1, 10, 25, 50 µM).

Pre-incubate the cells with the compound for 1 hour.

Stimulate the cells with a known NF-κB activator, such as 12-O-tetradecanoylphorbol-13-

acetate (TPA) (e.g., 100 ng/mL), for 6 hours.

c. Luciferase and β-Galactosidase Assays:

Lyse the cells using a reporter lysis buffer.

Measure the luciferase activity of the cell lysates using a luciferase assay system and a

luminometer.

Measure the β-galactosidase activity of the same lysates using a β-galactosidase assay

system and a spectrophotometer.

Normalize the luciferase activity to the β-galactosidase activity to account for variations in

transfection efficiency.

Calculate the percentage of NF-κB inhibition for each concentration of 3-O-Methyltirotundin
compared to the stimulated control.

In Vitro Anticancer Activity Assay: MTT Cell Viability
Assay
This protocol determines the cytotoxic effect of 3-O-Methyltirotundin on cancer cells.

a. Cell Seeding:
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Culture a human cancer cell line (e.g., MCF-7 for breast cancer, L1210 for leukemia) in the

appropriate medium.

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.

Incubate for 24 hours to allow for cell attachment.

b. Compound Treatment:

Prepare serial dilutions of 3-O-Methyltirotundin in the culture medium.

Replace the medium in the wells with the medium containing different concentrations of the

compound (e.g., 0.1 to 100 µM).

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

Incubate the plates for 48-72 hours.

c. MTT Assay:

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth).

Signaling Pathway
The primary anti-inflammatory mechanism of sesquiterpene lactones from Tithonia diversifolia

involves the inhibition of the NF-κB signaling pathway.
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Caption: Inhibition of the NF-κB signaling pathway by 3-O-Methyltirotundin.

Experimental Workflow
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The following diagram illustrates a general workflow for the initial screening and evaluation of

3-O-Methyltirotundin for drug discovery.
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Caption: Drug discovery workflow for 3-O-Methyltirotundin evaluation.

Conclusion
3-O-Methyltirotundin, a sesquiterpenoid from Tithonia diversifolia, represents a promising

starting point for the development of novel anti-inflammatory and anticancer agents. Its

chemical relationship to other bioactive sesquiterpene lactones suggests that it likely

modulates key inflammatory and cell survival pathways, such as NF-κB. The provided protocols

offer a framework for the systematic evaluation of its therapeutic potential. Further research is

warranted to elucidate its precise mechanism of action, establish a comprehensive

pharmacological profile, and explore its efficacy in preclinical models of disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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